Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H20BrFN2O2 and a molecular weight of 359.24 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of 4-bromo-2-fluoroaniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include bases like potassium carbonate, acids for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate is utilized in several scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through its binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate can be compared with similar compounds such as:
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-chloro-2-fluorophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromo-2-methylphenyl)piperazine-1-carboxylate
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities.
Properties
IUPAC Name |
tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrFN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(16)10-12(13)17/h4-5,10H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJKFWUOIJHZFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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